2-methyl-N'-(phenylacetyl)benzohydrazide
Description
2-Methyl-N'-(phenylacetyl)benzohydrazide is a benzohydrazide derivative characterized by a methyl group at the 2-position of the benzohydrazide scaffold and a phenylacetyl moiety attached via the hydrazide nitrogen. Its synthesis typically involves the condensation of 2-methylbenzohydrazide with phenylacetyl chloride or analogous reagents under reflux conditions (e.g., ethanol or DMF as solvents) . Structural characterization via FTIR, NMR, and X-ray crystallography confirms the E-configuration of the hydrazone bond and intermolecular hydrogen bonding patterns, which influence its crystalline packing and stability .
The compound has shown promise in medicinal chemistry, particularly as a precursor for antimicrobial azetidinone derivatives synthesized via microwave-assisted cyclocondensation. These derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . Additionally, its hydrazone derivatives (e.g., N'-arylidene-2-(α-phenylacetyl)benzohydrazides) demonstrate modular reactivity, enabling further functionalization for targeted biological applications .
Properties
IUPAC Name |
2-methyl-N'-(2-phenylacetyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12-7-5-6-10-14(12)16(20)18-17-15(19)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFYEUYTDSCHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Benzohydrazide derivatives are structurally diverse, with variations in substituents on the benzohydrazide core and the hydrazone-linked aryl/alkyl groups. Below is a comparative analysis of 2-methyl-N'-(phenylacetyl)benzohydrazide with analogous compounds:
Structural and Electronic Comparisons
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro, bromo): Enhance stability and intermolecular interactions but may reduce solubility .
- Benzimidazole Hybrids : Exhibit superior anticancer activity due to planar aromatic systems that facilitate DNA intercalation .
Activity Trends :
- Antimicrobial Efficacy : this compound derivatives are less potent than benzimidazole hybrids but more selective for Gram-positive strains .
- Cytotoxicity : Benzimidazole-linked compounds (e.g., 5a, 5b) outperform cisplatin in lung cancer models, whereas the target compound lacks comparable data .
- Enzyme Inhibition : Thiophene-2-carboxamide derivatives show broader cholinesterase inhibition than phenylacetyl-substituted analogs .
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